(4-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(4-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 4-chloro-2-bromophenylboronic acid with 1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and water.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(4-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic structures with high precision .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Pyrazoleboronic Acid: Another boronic acid with a pyrazole group, used in various organic syntheses.
4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic Acid: A related compound with an ethoxy linker, used in specialized applications.
Uniqueness
(4-Chloro-2-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a chloro and a pyrazole group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable for the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C9H8BClN2O2 |
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Molecular Weight |
222.44 g/mol |
IUPAC Name |
(4-chloro-2-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-7-2-3-8(10(14)15)9(6-7)13-5-1-4-12-13/h1-6,14-15H |
InChI Key |
OXCFHWZZSZYYRH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2C=CC=N2)(O)O |
Origin of Product |
United States |
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